Hydroxylamine

Beschreibung

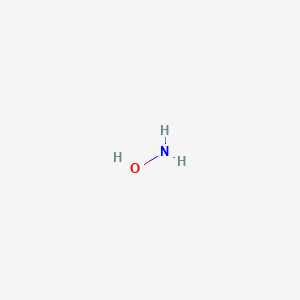

Structure

3D Structure

Eigenschaften

IUPAC Name |

hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO/c1-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXURJPOCDRRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO, Array, NH2OH | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroxylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041043 | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES. | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3 | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless cyrstals, Large white flakes or white needles | |

CAS No. |

7803-49-8, 13408-29-2, 7803-49-08 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FP81O2L9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91.49 °F (USCG, 1999), 33 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxyamine can be synthesized through several methods:

Catalytic Hydrogenation of Nitric Oxide: This method involves the reduction of nitric oxide (NO) using hydrogen gas in the presence of a catalyst, typically platinum or palladium.

Raschig Process: This industrial method involves the reduction of ammonium nitrate with sulfur dioxide and water, producing hydroxyamine sulfate as an intermediate.

Nitroalkane Hydrolysis: Hydroxyamine can be produced by the hydrolysis of nitroalkanes under acidic conditions.

Industrial Production Methods

The Raschig process is the most commonly used industrial method for producing hydroxyamine. It involves the following steps:

- Ammonium nitrate is reacted with sulfur dioxide and water to form hydroxyamine sulfate.

- The hydroxyamine sulfate is then neutralized with a base, such as sodium hydroxide, to produce hydroxyamine .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydroxyamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydroxyamin kann unter bestimmten Bedingungen zu Lachgas (N₂O) und Salpetersäure (HNO₃) oxidiert werden.

Reduktion: Es wirkt als Reduktionsmittel in vielen organischen und anorganischen Reaktionen.

Substitution: Hydroxyamin reagiert mit Aldehyden und Ketonen zu Oximen, die wichtige Zwischenprodukte in der organischen Synthese sind.

Häufige Reagenzien und Bedingungen

Oxidation: Salpetersäure wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Hydroxyamin selbst wirkt in verschiedenen Reaktionen als Reduktionsmittel.

Substitution: Aldehyde und Ketone sind typische Substrate für die Bildung von Oximen.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Hydroxyamin übt seine Wirkungen durch verschiedene Mechanismen aus:

Oxidations-Reduktionsreaktionen: Es nimmt an Redoxreaktionen teil und wirkt sowohl als Oxidations- als auch als Reduktionsmittel.

Nucleophile Substitution: Hydroxyamin reagiert mit Carbonylverbindungen zu Oximen, die sich weiter zu verschiedenen Produkten umwandeln können.

Chelatbildung: Hydroxyamin kann Metallionen chelatieren, was es nützlich für die Hemmung von Metalloproteinasen macht.

Wirkmechanismus

Hydroxyamine exerts its effects through various mechanisms:

Oxidation-Reduction Reactions: It participates in redox reactions, acting as both an oxidizing and reducing agent.

Nucleophilic Substitution: Hydroxyamine reacts with carbonyl compounds to form oximes, which can further undergo various transformations.

Chelation: Hydroxyamine can chelate metal ions, making it useful in the inhibition of metalloproteases.

Vergleich Mit ähnlichen Verbindungen

O-Benzyl Hydroxylamine

- Structure : NH$2$O-CH$2$C$6$H$5$ (a this compound derivative with a benzyl group).

- Reactivity/Properties: Acts as a stable intermediate in synthesizing β-amino acids, isoxazolidinones, and aziridines . Exhibits enhanced pharmacological activity compared to this compound, making it a preferred intermediate for antibiotics and antiseptics .

- Applications : Used in pharmaceutical research for developing multifunctional drugs due to its inhibitory and therapeutic effects .

N-t-Butyl this compound

- Structure : NH$2$O-C(CH$3$)$_3$.

- Reactivity/Properties: A hydrolysis product of α-phenyl-N-t-butyl nitrone (PBN), with 20-fold greater potency in delaying cellular senescence at 10 µM compared to 200 µM PBN . Reduces oxidative stress by lowering endogenous oxidant production and increasing the GSH/GSSG ratio .

- Applications : Investigated for anti-aging therapies due to its ability to reverse hydrogen peroxide-induced senescence and mitochondrial dysfunction .

Dapsone this compound (DDS-NOH)

N,N-Dimethylthis compound

Hexylamine

- Structure : CH$3$(CH$2$)$5$NH$2$.

Comparative Analysis Table

Research Findings and Mechanistic Insights

- Mutagenicity vs. Antioxidant Effects : this compound destabilizes DNA by lowering T$_m$ , while N-t-butyl and N-benzyl derivatives mitigate oxidative damage, delaying senescence .

- Structural Determinants : The N-hydroxylamine group (-NHOH) is critical for antioxidant activity, but substituents (e.g., t-butyl, benzyl) modulate potency and specificity .

- Toxicity Profile: this compound derivatives like DDS-NOH demonstrate that minor structural changes can convert therapeutic agents into toxins .

Biologische Aktivität

Hydroxylamine (NH₂OH) is a small organic molecule with significant biological activity, particularly in the fields of microbiology and medicinal chemistry. It has garnered attention for its potential as an antibacterial agent and its role in various biochemical processes. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and therapeutic potential.

Overview of this compound

This compound is a nitrogen-containing compound that can exist in various forms, including its hydrochloride salt. It is known for its ability to act as a reducing agent and a radical scavenger, which contributes to its biological activities. This compound derivatives have been synthesized and evaluated for their therapeutic potential, particularly against drug-resistant bacteria.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound and its derivatives. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis. By inhibiting RNR, this compound disrupts the proliferation of bacteria. This mechanism is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

-

Study on N-Hydroxylamine Derivatives :

A study investigated various N-hydroxylamine derivatives for their antibacterial activity. The minimum inhibitory concentrations (MICs) were determined for several compounds against clinically relevant bacterial strains. The results indicated that certain derivatives exhibited low cytotoxicity towards eukaryotic cells while maintaining significant antibacterial activity (Table 1).This table illustrates the balance between efficacy and safety in selecting compounds for further development.Compound MIC (µg/mL) CC₅₀ (µg/mL) SI (Selectivity Index) M-HA 4.5 150 33.3 Compound 1 8.0 120 15.0 Compound 2 10.0 100 10.0 -

Radical Scavenging Activity :

Another aspect of this compound's biological activity is its role as a radical scavenger. In a radical scavenging assay using DPPH· (a stable free radical), this compound demonstrated comparable scavenging activity to well-known antioxidants such as ascorbic acid (Table 2).The ability to scavenge free radicals suggests that this compound may also play a role in mitigating oxidative stress in biological systems.Compound IC₅₀ (µM) This compound (HU) 8.6 Ascorbic Acid (AA) 10.2 Methylthis compound (M-HA) 20.3

Research Findings

Research has shown that this compound derivatives can effectively reduce biofilm formation by pathogenic bacteria, which is a significant factor in chronic infections and antibiotic resistance. The identification of these compounds opens new avenues for developing antimicrobial agents that are less likely to contribute to resistance.

Q & A

Q. Q1. What analytical methods are recommended for quantifying hydroxylamine in aqueous solutions, and how can their accuracy be optimized?

this compound quantification commonly employs spectrophotometric methods, leveraging its UV-Vis absorption properties. For instance, this compound reacts with ferric ions to form a colored complex measurable at specific wavelengths (e.g., 690 nm). Optimization involves adjusting variables like this compound concentration (6.25–18.75%), reagent volume, and pH using experimental designs such as Box-Behnken to maximize sensitivity . Calibration curves should be validated with standard solutions, and interference from coexisting ions (e.g., chloride) must be minimized via masking agents or selective extraction .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?

this compound’s thermal instability necessitates strict temperature control (e.g., <30°C for 10–50%w aqueous solutions) and avoidance of contamination with transition metals. Personal protective equipment (PPE) should include nitrile gloves, chemical-resistant suits, and fume hoods. For high-concentration solutions (>30%w), adiabatic calorimetry studies reveal increased decomposition risks under heating rates >2°C/min, requiring real-time temperature monitoring . Emergency protocols must address spills, fires, and inhalation exposure, referencing Safety Data Sheets (SDS) for neutralization guidelines .

Advanced Research Questions

Q. Q3. How can kinetic models improve the prediction of this compound decomposition under varying experimental conditions?

Detailed kinetic models, validated via isoperibolic calorimetry and DSC, incorporate reaction pathways for this compound degradation (e.g., NH₂OH → NH₃ + HNO). Advanced models use ab initio calculations to derive activation energies and rate constants, enabling predictions of runaway scenarios. For example, the QFS (Quick onset, Fair conversion, Smooth temperature) paradigm identifies safe operating windows by correlating heating rates (2–5°C/min) and concentration thresholds (e.g., 10–50%w) with thermal stability . Model accuracy depends on validating against experimental temperature profiles and sensitivity analyses .

Q. Q4. What experimental strategies resolve contradictions in this compound’s role in nitrogen cycle studies?

Discrepancies in this compound’s contribution to nitrification/denitrification pathways arise from methodological differences, such as isotopic tracing (¹⁵N-NH₂OH) versus enzymatic assays. A hybrid approach combines microcosm experiments with metagenomic analysis to differentiate microbial pathways (e.g., Nitrospira-mediated NH₂OH oxidation). Contradictory data on environmental concentrations (nM–µM ranges) require standardization of sampling protocols (e.g., immediate acidification to prevent degradation) and cross-validation via LC-MS/MS .

Q. Q5. How can this compound’s reactivity be leveraged in synthesizing bioactive compounds, and what are the methodological challenges?

this compound serves as a nucleophile in oxime synthesis (e.g., aldoximes for antiviral drugs). Challenges include controlling regioselectivity and minimizing byproducts (e.g., this compound overoxidation to NOx). Optimized conditions involve low-temperature reactions (<10°C), stoichiometric control (1:1 amine/aldehyde ratio), and catalysts (e.g., NaHCO₃ for pH stabilization). Advanced characterization via NMR and X-ray crystallography confirms product purity, while toxicity assays (e.g., in vitro cytotoxicity) evaluate therapeutic potential .

Methodological Design and Data Analysis

Q. Q6. How should researchers design experiments to assess this compound’s environmental impact on aquatic ecosystems?

Controlled microcosm studies simulate environmental exposure by spiking this compound into sediment-water systems. Key parameters include:

- Dosage gradients : 0.1–10 mg/L to mimic industrial effluents.

- Endpoint analysis : Measure dissolved oxygen (DO), nitrous oxide (N₂O) emissions, and microbial diversity (16S rRNA sequencing).

- Statistical frameworks : Multivariate ANOVA to disentangle this compound’s effects from confounding variables (e.g., pH, organic carbon) .

Q. Q7. What statistical approaches are effective for analyzing contradictory data in this compound stability studies?

Bayesian hierarchical models reconcile divergent decomposition rates reported in literature by incorporating uncertainty in experimental conditions (e.g., impurity levels, heating methods). Sensitivity analysis identifies dominant factors (e.g., trace metal contamination), while machine learning (random forests) prioritizes variables for follow-up experiments. Meta-analyses of DSC datasets (e.g., activation energy ranges: 60–120 kJ/mol) highlight reproducibility gaps requiring standardized protocols .

Interdisciplinary Applications

Q. Q8. How does this compound interact with transition metals in catalytic systems, and how can this be studied spectroscopically?

this compound reduces metal ions (e.g., Fe³⁺ → Fe²⁺) in Fenton-like reactions, monitored via in situ Raman spectroscopy or XAS (X-ray absorption spectroscopy). Density Functional Theory (DFT) simulations predict intermediate complexes (e.g., [Fe(NH₂OH)]²⁺), validated by EXAFS. Applications include catalytic oxidation of pollutants, where this compound enhances •OH generation rates by 30–50% compared to H₂O₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.